molecular formula C12H9ClFN B8672311 5-Chloro-4'-fluorobiphenyl-2-amine

5-Chloro-4'-fluorobiphenyl-2-amine

Cat. No.: B8672311
M. Wt: 221.66 g/mol
InChI Key: DCJWZLPHRSFAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4'-fluorobiphenyl-2-amine is a useful research compound. Its molecular formula is C12H9ClFN and its molecular weight is 221.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

4-chloro-2-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9ClFN/c13-9-3-6-12(15)11(7-9)8-1-4-10(14)5-2-8/h1-7H,15H2

InChI Key

DCJWZLPHRSFAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above 5-chloro-4′-fluoro-2-nitrobiphenyl (4.20 g, 15.7 mmol) and iron powder (2.75 g, 49.3 mmol) in ethanol (20 mL), a saturated aqueous ammonium chloride solution (aq., 8.0 mL) was added, and the mixture was stirred at 90° C. for 30 minutes. After the reaction, the reaction mixture was cooled to room temperature and ethyl acetate (30 mL) was added. After the organic phase was washed with water (30 mL), it was dried with sodium sulfate. After the filtration and concentration, the residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:20-1:3, v/v) to give the title compound (2.43 g, 11.0 mmol, 67%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
67%

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